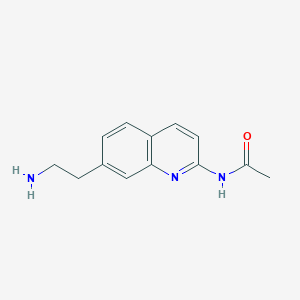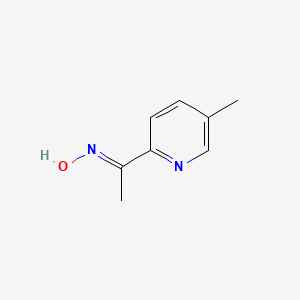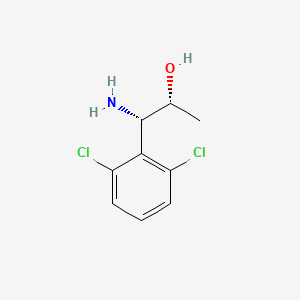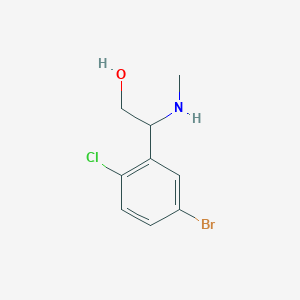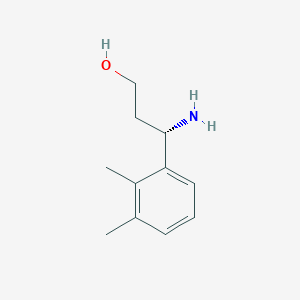![molecular formula C8H10N4O B15236009 1,3,6-Trimethyl-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one](/img/structure/B15236009.png)
1,3,6-Trimethyl-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,6-Trimethyl-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6-Trimethyl-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one can be achieved through several methods. One common approach involves the reaction of 5-aminopyrazoles with N-(methoxycarbonyl)trihaloacetimidoylchlorides under mild conditions. This reaction yields N-methoxycarbonyl-N’-(5-pyrazolyl)trihaloacetamidines, which then undergo thermal intramolecular cyclocondensation to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted synthesis has been explored as a practical method for the industrial production of pyrazolo[3,4-D]pyrimidin-4-ones, offering advantages such as shorter reaction times and higher efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,6-Trimethyl-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Substitution reactions, particularly at the methyl groups, can lead to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
1,3,6-Trimethyl-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one has been extensively studied for its scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,3,6-Trimethyl-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, as a CDK2 inhibitor, it binds to the ATP-binding site of the enzyme, preventing its activity and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-D]pyrimidine: Shares a similar core structure but with different substituents.
Pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine: Another related compound with a fused triazole ring.
1,5-Dihydro-3-methyl-6-trihalomethyl-4H-pyrazolo[3,4-D]pyrimidin-4-one: A derivative with a trihalomethyl group.
Uniqueness
1,3,6-Trimethyl-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C8H10N4O |
|---|---|
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
1,3,6-trimethyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H10N4O/c1-4-6-7(12(3)11-4)9-5(2)10-8(6)13/h1-3H3,(H,9,10,13) |
InChI-Schlüssel |
HYUBQIOEBQFVMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C2=C1C(=O)NC(=N2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-8-methoxy-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B15235930.png)
